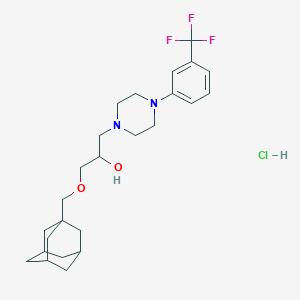
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C25H36ClF3N2O2 and its molecular weight is 489.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex structure that integrates an adamantane moiety with piperazine and trifluoromethyl phenyl groups. This unique combination suggests potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.
Chemical Structure
The chemical structure can be described as follows:
- Adamantane Core : A polycyclic hydrocarbon known for its stability and lipophilicity.
- Methoxy Group : Enhances solubility and bioavailability.
- Piperazine Ring : Often associated with various pharmacological activities, including anxiolytic and antidepressant effects.
- Trifluoromethyl Phenyl Group : Known to increase metabolic stability and alter pharmacokinetics.
Pharmacological Profile
Research indicates that compounds with similar structures exhibit significant interactions with various biological targets. The following are key findings related to the biological activity of this compound:
- Cannabinoid Receptor Activity : Analogous compounds have shown agonistic activity at cannabinoid receptors (CB1 and CB2), suggesting potential applications in pain management and neuroprotection .
- Acetylcholinesterase Inhibition : Piperazine derivatives have been noted for their ability to inhibit acetylcholinesterase, which is crucial in the treatment of Alzheimer’s disease . This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cognitive function.
- Anticancer Potential : Some adamantane derivatives have demonstrated antiproliferative activity against cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Case Studies
Several studies have explored the biological implications of similar compounds:
- Study on Cannabimimetic Effects : A study involving adamantane derivatives revealed that certain compounds induced hypothermia and bradycardia in animal models, akin to effects seen with Δ(9)-THC, indicating a potential for psychoactive properties .
- Anticonvulsant Activity : Research on piperazine derivatives has shown varying degrees of anticonvulsant activity, suggesting that modifications to the piperazine structure can significantly influence therapeutic outcomes .
Comparative Analysis
特性
IUPAC Name |
1-(1-adamantylmethoxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35F3N2O2.ClH/c26-25(27,28)21-2-1-3-22(11-21)30-6-4-29(5-7-30)15-23(31)16-32-17-24-12-18-8-19(13-24)10-20(9-18)14-24;/h1-3,11,18-20,23,31H,4-10,12-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXRCECHKNHCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC(=C5)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














